ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE
Description
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE is a benzoate ester derivative featuring a benzamido group substituted with an acetyloxy moiety at the ortho position. Its structure comprises two aromatic rings connected via an amide linkage, with one ring bearing an acetylated hydroxyl group and the other an ethyl ester (Fig. 1). This compound shares structural homology with pharmaceutical intermediates and polymer additives, where ester and amide functionalities are critical for reactivity and solubility .
Properties
IUPAC Name |
ethyl 2-[(2-acetyloxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-3-23-18(22)13-8-4-6-10-15(13)19-17(21)14-9-5-7-11-16(14)24-12(2)20/h4-11H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZPMCMOOURRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is known for its efficiency and eco-friendliness.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction optimization techniques is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor in enzymatic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDK6 and CDK9), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Reactivity
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE differs from analogs primarily in its substitution pattern:
- ETHYL P-(DIMETHYLAMINO) BENZOATE: Replaces the acetoxybenzamido group with a dimethylamino substituent. This electron-donating group enhances photochemical reactivity, making it a superior co-initiator in resin systems compared to methacrylate-based amines .
- ETHYL P-ACETAMIDOBENZOATE: Lacks the acetyloxy group but retains the acetamido moiety.
- 2-(N-(O-ETHOXYPHENYL)ACETAMIDO)-N,N-DIMETHYLACETAMIDE (): Shares the acetamido core but incorporates ethoxy and dimethylamide groups. Such modifications increase lipophilicity, favoring applications in drug delivery systems.
Table 1: Structural and Functional Comparison
Performance in Polymer Chemistry
highlights the superior performance of ethyl 4-(dimethylamino) benzoate over 2-(dimethylamino) ethyl methacrylate in resin cements, achieving higher degrees of conversion and better physical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
